4-Chlorobenzonitrile (CAS 623-03-0): A Technical Guide
4-Chlorobenzonitrile (CAS 623-03-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chlorobenzonitrile (CAS 623-03-0), a pivotal chemical intermediate in various industrial and research applications. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety information, and known biological interactions, offering a consolidated resource for laboratory and development work.
Core Properties and Identification
4-Chlorobenzonitrile is a white solid organic compound, characterized by a benzene ring substituted with a chlorine atom and a nitrile group at the para position.[1][2] Its versatile reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.[3][4]
Physicochemical Properties
The key physical and chemical properties of 4-chlorobenzonitrile are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClN | [5] |
| Molecular Weight | 137.57 g/mol | |
| Appearance | White to off-white crystalline powder/solid | [1][5] |
| Melting Point | 90-94 °C | [6] |
| Boiling Point | 223 °C (at 760 mmHg) | |
| Flash Point | 108 °C | |
| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [2] |
| Vapor Pressure | 0.11 mmHg | [7] |
| logP | 2.6 | [5] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 623-03-0 | |
| EC Number | 210-765-4 | |
| PubChem CID | 12163 | [5] |
| InChI Key | GJNGXPDXRVXSEH-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1C#N)Cl | [1] |
| MDL Number | MFCD00001813 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-chlorobenzonitrile.
| Spectroscopy Type | Key Features and Observations |
| ¹H NMR | In CDCl₃, the spectrum typically shows two doublets in the aromatic region corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The signals appear at approximately δ 7.47 ppm and δ 7.61 ppm.[8] |
| ¹³C NMR | In CDCl₃, characteristic peaks are observed at approximately δ 110.7, 117.9 (C≡N), 129.6, 133.3, and 139.4 ppm. |
| Infrared (IR) | The IR spectrum displays a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Other significant bands correspond to C-Cl stretching and aromatic C-H and C=C vibrations. |
| Mass Spectrometry (MS) | In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) appears at m/z = 137.[5] A characteristic M+2 peak at m/z = 139 with an intensity of about one-third of the M⁺ peak is observed due to the natural abundance of the ³⁷Cl isotope.[9] |
Synthesis and Reactivity
4-Chlorobenzonitrile is produced industrially via the ammoxidation of 4-chlorotoluene.[1][10] For laboratory purposes, several synthetic routes are available. It is a versatile substrate for further chemical modification, notably in cross-coupling reactions.
Experimental Protocol: Laboratory Synthesis from 4-Chlorobenzaldehyde
This protocol outlines the synthesis of 4-chlorobenzonitrile via the dehydration of the corresponding aldoxime, formed in situ.
Methodology: [11]
-
Reaction Setup: To a suitable reaction flask, add 4-chlorobenzaldehyde (50 g, 0.36 mol), sodium formate (48.4 g, 0.71 mol), and hydroxylamine hydrochloride (24.7 g, 0.36 mol).
-
Solvent Addition: Add 400 mL of 98% formic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 130 °C) for 1 hour.
-
Precipitation: After cooling the mixture to room temperature, pour it into 1 liter of cold water. A white precipitate of 4-chlorobenzonitrile will form.
-
Isolation and Purification: Collect the white precipitate by filtration. The crude product can be air-dried. The reported yield is approximately 88%, with a melting point of 91-92 °C.[11]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
4-Chlorobenzonitrile serves as an aryl halide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-chlorobenzonitrile (1 mmol), an arylboronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 mmol).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, ethanol/water).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-100 °C) overnight or until reaction completion is observed by TLC or GC analysis.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-cyanobiaryl product.
Biological Activity and Metabolism
While primarily used as a chemical intermediate, some biological activities and metabolic pathways have been noted for 4-chlorobenzonitrile and structurally related compounds.
Reported Biological Activity
4-Chlorobenzonitrile has been reported to exhibit anti-inflammatory activity by inhibiting prostaglandin synthesis in rats.[14] Prostaglandins are lipid compounds involved in the inflammatory response, produced via the cyclooxygenase (COX) pathway. Inhibition of this pathway is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Metabolism
Studies on the metabolism of structurally similar compounds, such as 4-chloronitrobenzene in rat hepatocytes, provide insight into the likely metabolic fate of 4-chlorobenzonitrile.[15] The primary metabolic pathways for such aromatic compounds typically involve reduction and conjugation. The nitrile group can also be subject to hydrolysis.
A plausible metabolic pathway for 4-chlorobenzonitrile involves:
-
Reduction: The nitrile group can be reduced.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (4-chlorobenzoic acid).
-
Oxidation: Cytochrome P450 enzymes may hydroxylate the aromatic ring.
-
Conjugation: The resulting metabolites can be conjugated with glucuronic acid or glutathione to increase water solubility and facilitate excretion.[15]
Safety and Hazard Information
4-Chlorobenzonitrile is classified as hazardous.[16] Proper personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | [5] |
| Acute Toxicity, Dermal | 3 / 4 | Danger / Warning | H311: Toxic in contact with skin / H312: Harmful in contact with skin | [5][16] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | |
| Hazardous to the Aquatic Environment, Long-Term | 3 | - | H412: Harmful to aquatic life with long lasting effects | [17] |
Precautionary Statements (Selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]
References
- 1. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
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- 4. 4-Chlorobenzonitrile [anshulchemicals.com]
- 5. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorobenzonitrile | 623-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Chlorobenzonitrile (623-03-0) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Ammoxidation - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. CAS 623-03-0: 4-Chlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 15. Metabolism of chloronitrobenzenes by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
